Lipophilicity (XLogP3): 35% Reduction vs. N-Propyl Analog Enables Superior Aqueous Compatibility
The 3-methoxypropyl chain of the target compound lowers the computed partition coefficient (XLogP3) to 1.3, compared to 2.0 for the direct N-propyl analog 6-chloro-N-propylpyridazin-3-amine [1]. This 35% reduction in lipophilicity is driven by the ether oxygen, which also increases the hydrogen-bond acceptor count from 3 to 4 [2]. For reaction design or early drug discovery, this often translates into improved aqueous solubility and more favorable ligand efficiency metrics.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 6-Chloro-N-propylpyridazin-3-amine: XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = -0.7 (35% reduction) |
| Conditions | XLogP3 algorithm (PubChem 2019.06.18 release) and Basechem computed data. |
Why This Matters
A lower logP value directly correlates with reduced non-specific binding and improved aqueous solubility, making the target compound more suitable for biochemical assays or reactions in polar media without the need for co-solvents.
- [1] PubChem. (2025). Computed Properties for 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine (CID 9179275). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/9179275 View Source
- [2] Basechem. (n.d.). 6-chloro-N-propylpyridazin-3-amine: Calculated chemical data (XLogP, H-bond acceptors). Retrieved from https://basechem.org View Source
